REACTION_CXSMILES
|
C(=O)=O.C(Cl)(Cl)(Cl)Cl.[BH4-].[Na+].[C:11]([O:14][CH2:15][CH2:16][N:17]1[CH:21]=[C:20]([Cl:22])[CH:19]=[C:18]1[C:23](=[O:29])[C:24]([O:26][CH2:27][CH3:28])=[O:25])(=[O:13])[CH3:12]>CO.O.C(O)(=O)C>[C:11]([O:14][CH2:15][CH2:16][N:17]1[CH:21]=[C:20]([Cl:22])[CH:19]=[C:18]1[CH:23]([OH:29])[C:24]([O:26][CH2:27][CH3:28])=[O:25])(=[O:13])[CH3:12] |f:2.3|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(Cl)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
23.7 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
ethyl 1-(2-acetoxyethyl)-4-chloropyrrole-2-glyoxalate
|
Quantity
|
0.139 mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCCN1C(=CC(=C1)Cl)C(C(=O)OCC)=O
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
320 mL
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
The solution is stirred for a further 1 hour at -30° during which time a white precipitate forms
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
When the violent reaction
|
Type
|
ADDITION
|
Details
|
there is added, in a dropwise manner, 40 g
|
Type
|
CUSTOM
|
Details
|
does not exceed -20° C
|
Type
|
TEMPERATURE
|
Details
|
The reaction is maintained at this temperature for two hours when there
|
Duration
|
2 h
|
Type
|
ADDITION
|
Details
|
is added a solution of 21.5 ml
|
Type
|
FILTRATION
|
Details
|
This solid is collected by filtration
|
Type
|
DISSOLUTION
|
Details
|
dissolved in dichloromethane
|
Type
|
WASH
|
Details
|
The organic solution was washed with saturated sodium chloride solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulphate
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
There is obtained 33.15 g
|
Type
|
CUSTOM
|
Details
|
Recrystallization from dichloromethane-hexane
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)OCCN1C(=CC(=C1)Cl)C(C(=O)OCC)O
|
Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |